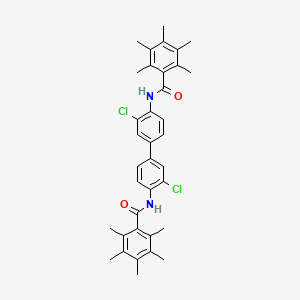
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCTPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropane carboxamides and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide blocks ion channels by binding to the channel pore and preventing the flow of ions. It has been found to be selective for certain channels, such as TRPV1 and Kir2.1. The exact mechanism of how 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide binds to these channels is still under investigation.
Biochemical and Physiological Effects:
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to block the TRPV1 channel, which is involved in pain sensation. 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has also been found to block the Kir2.1 channel, which is involved in cardiac function. In addition, 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has been found to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide in lab experiments is its selectivity for certain ion channels. This allows researchers to study the function of specific channels without affecting other channels. However, one limitation of using 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide is its potential toxicity. It has been found to be toxic to certain cell types in vitro, and caution should be taken when using it in experiments.
未来方向
There are several future directions for the use of 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide in scientific research. One direction is to further investigate its potential as a therapeutic agent for pain and cardiac disorders. Another direction is to study its effects on other ion channels and their functions. Additionally, the development of new analogs of 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide could lead to the discovery of more selective and potent ion channel blockers.
合成方法
The synthesis of 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide involves the reaction of 3-chlorobenzonitrile with phenylmagnesium bromide to form 3-phenylbenzonitrile. This compound is then reacted with dichlorocarbene to form 2,2-dichloro-3-phenylcyclopropanecarbonitrile. The final step involves the reaction of this compound with ammonia to form 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide.
科学研究应用
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has been widely used in scientific research as a tool to study the function of ion channels. It has been found to block the TRPV1 channel, which is involved in pain sensation. 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide has also been found to block the Kir2.1 channel, which is involved in cardiac function. These findings suggest that 2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropanecarboxamide could be used as a potential therapeutic agent for pain and cardiac disorders.
属性
IUPAC Name |
2,2-dichloro-N-(3-chlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-11-7-4-8-12(9-11)20-15(21)14-13(16(14,18)19)10-5-2-1-3-6-10/h1-9,13-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQHBZPYYSOYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)
![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)


![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)